5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Overview
Description
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a chemical compound studied in the context of organic synthesis and chemical reactions. It has been investigated for its molecular structure, synthesis methods, and various properties.
Synthesis Analysis
- The compound has been synthesized through methods such as one-pot multi-component reactions involving aromatic aldehydes, cyclic 1,3-diketones, and other reagents (Saraei et al., 2019).
- Other synthesis methods include reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with various reagents, demonstrating the versatility in synthesizing this compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
- The molecular and crystal structure of related benzo[b]pyrans has been established using techniques such as X-ray diffraction, providing insights into the structural characteristics of these compounds (Shestopalov et al., 2003).
Chemical Reactions and Properties
- The compound's reactivity has been studied in various contexts, including its interaction in multi-component reactions and its role as a building block in synthesizing more complex molecules (Zhou & Zhang, 2014).
Physical Properties Analysis
- Research on similar compounds provides insights into the physical properties like solubility, melting points, and stability under different conditions, which can be extrapolated to understand the physical characteristics of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Okada et al., 1983).
Chemical Properties Analysis
- The chemical properties of the compound have been explored through studies involving its reactivity with different chemicals, its role in catalysis, and its potential in forming new chemical structures (Bazhykova et al., 2018).
Scientific Research Applications
Polymerization Initiator : [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoate, a derivative of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, is effective in initiating atom transfer radical polymerization of styrene and methyl methacrylate (Saraei et al., 2019).
Synthetic Chemistry : The compound serves as a mobile keto-allyl system, aiding in the synthesis of various nitriles and amides, which are essential intermediates in organic synthesis (Philipp & Jirkovsky, 1979).
Medicinal Chemistry : Derivatives of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one have been employed in the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, which have potential medicinal applications in various fields (Borah et al., 2021).
Virology : The direct bonding of the hydroxyl group to the pyrazole ring in related compounds demonstrates biological activity against various viruses, indicating potential for antiviral research (Sauer et al., 1993).
Green Chemistry : Nano-silica sulfuric acid-catalyzed synthesis of new 6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)-pyrano[3,2-b]pyran-4(8H)-one derivatives has been developed, showing improved yields and indicating a move towards more environmentally friendly synthesis methods (Dehghanpoor et al., 2019).
Pharmaceutical Intermediates : Efficient synthesis methods have been developed for pharmaceutical intermediates like maltol, ethyl maltol, and pyromeconic acid from related compounds, indicating its role in pharmaceutical manufacturing (Torii et al., 1976).
Agricultural Chemistry : Certain derivatives exhibit herbicidal and growth regulatory activity against various plants, indicating potential applications in agriculture (Veverka & Kráľovičová, 1990).
Biomedical Research : Electrochemically induced multicomponent assembling process efficiently produces novel pharmacologically active systems with promising biomedical applications (Elinson et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXYNBHYVEWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358528 | |
Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
CAS RN |
15771-06-9 | |
Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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